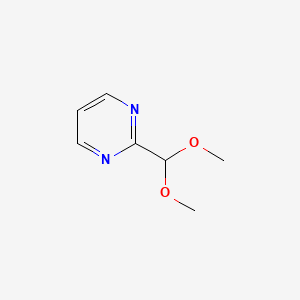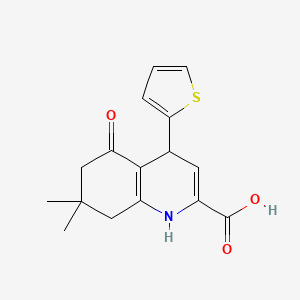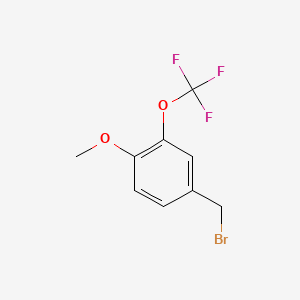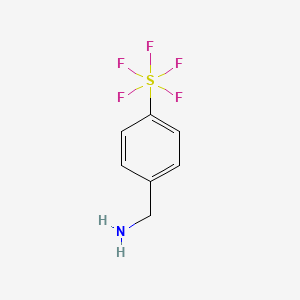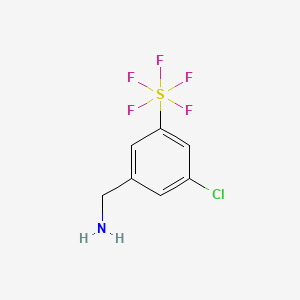![molecular formula C8H18Cl2N2O B1456020 [1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride CAS No. 1401425-22-6](/img/structure/B1456020.png)
[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride
Übersicht
Beschreibung
“[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride” is a compound with the CAS Number: 1290042-81-7 . It has a molecular weight of 229.15 . The IUPAC name for this compound is 1-(4-morpholinylmethyl)cyclopropanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16N2O.2ClH/c9-8(1-2-8)7-10-3-5-11-6-4-10;;/h1-7,9H2;2*1H . This code provides a specific textual identifier for the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
The synthesis and crystal structure analysis of a compound closely related to "[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride" showed significant inhibitory activity against some cancer cell lines. The compound, synthesized by condensation involving a morpholine moiety, exhibited promising antiproliferative properties, highlighting the potential for developing new therapeutic agents (Lu et al., 2021). Another study also emphasized the design, synthesis, and biological evaluation of indazole derivatives incorporating morpholine, which demonstrated effective inhibition on the proliferation of various cancer cell lines (Lu et al., 2020).
Novel Synthetic Methods
Research has shown innovative synthetic methods for creating compounds with the morpholine structure, offering a new perspective on their potential applications in medicinal chemistry. One method involves the photochemical production of 1-aminonorbornanes from aminocyclopropanes, providing access to a diverse array of substitution patterns on this saturated framework. This technique is valuable for drug discovery, as it yields compounds with reduced metabolic susceptibility, including those based on morpholine (Staveness et al., 2019).
Antimicrobial Activities
The synthesis of new 1,2,4-triazole derivatives, including morpholine-based molecules, has been explored for their antimicrobial properties. Some of these compounds exhibited good to moderate activities against various test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
Chemical Synthesis and Characterization
A comprehensive study on the synthesis and characterization of Co(III) complexes involving morpholine demonstrates the versatility of morpholine-based compounds in forming stable complexes with potential applications in material science and catalysis (Amirnasr et al., 2001).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(morpholin-4-ylmethyl)cyclopropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c9-8(1-2-8)7-10-3-5-11-6-4-10;;/h1-7,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXMMFJOEFFHLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN2CCOCC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




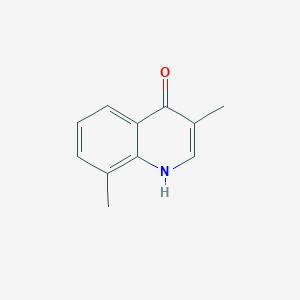
![1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-pyrrolidin-1-yl]-ethanone](/img/structure/B1455940.png)
![1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid](/img/structure/B1455944.png)
![[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol](/img/structure/B1455945.png)


![methyl 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(E)-2-(dimethylamino)vinyl]-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1455952.png)
